

Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-1-phenylethanol

Cat. No.: B107916

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular formula and weight of brominated phenyl-substituted ethanol derivatives. It addresses the common nomenclature ambiguity between 1-(4-Bromophenyl)ethanol and the diaryl equivalent, (4-Bromophenyl)(phenyl)methanol, which the term "**1-(4-Bromophenyl)-1-phenylethanol**" may imply. This document summarizes the core physicochemical properties of these compounds and presents a generalized workflow for the characterization of such aryl alcohols. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug development.

Introduction and Nomenclature Clarification

In the field of organic synthesis and medicinal chemistry, precise molecular identification is paramount. The compound name "**1-(4-Bromophenyl)-1-phenylethanol**" is ambiguous and does not conform to standard IUPAC nomenclature. This name could be interpreted as a derivative of ethanol with both a 4-bromophenyl group and a phenyl group attached to the first carbon. Such a structure is more accurately named (4-Bromophenyl)(phenyl)methanol.

However, searches for the initially stated compound name overwhelmingly yield results for 1-(4-Bromophenyl)ethanol, a chiral alcohol that is a common intermediate in organic synthesis.

Given this discrepancy, this guide will provide data for both compounds to ensure clarity and comprehensive coverage.

Physicochemical Data

The fundamental molecular properties of 1-(4-Bromophenyl)ethanol and (4-Bromophenyl)(phenyl)methanol are summarized below. These data are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization such as mass spectrometry.

Compound Name	Molecular Formula	Molecular Weight (g/mol)
1-(4-Bromophenyl)ethanol	C ₈ H ₉ BrO	201.06
(4-Bromophenyl)(phenyl)methanol	C ₁₃ H ₁₁ BrO	263.13

Experimental Protocols: Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis of these specific compounds are proprietary or published across various journals. However, general methodologies for their synthesis and characterization are well-established in the chemical literature.

General Synthetic Approaches

1-(4-Bromophenyl)ethanol is commonly synthesized via the reduction of its corresponding ketone, 1-(4-bromophenyl)ethanone. A typical laboratory-scale synthesis involves:

- **Reaction:** The reduction of 1-(4-bromophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
- **Work-up:** The reaction is typically quenched with water, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product is then purified, often through column chromatography or recrystallization, to yield the final white crystalline solid.

**** (4-Bromophenyl)(phenyl)methanol**** can be synthesized through a Grignard reaction. This involves:

- **Grignard Reagent Formation:** Preparation of a Grignard reagent from bromobenzene, for example.
- **Reaction:** The subsequent reaction of this Grignard reagent with 4-bromobenzaldehyde.
- **Purification:** Similar work-up and purification steps involving extraction and chromatography are employed to isolate the desired diaryl alcohol.

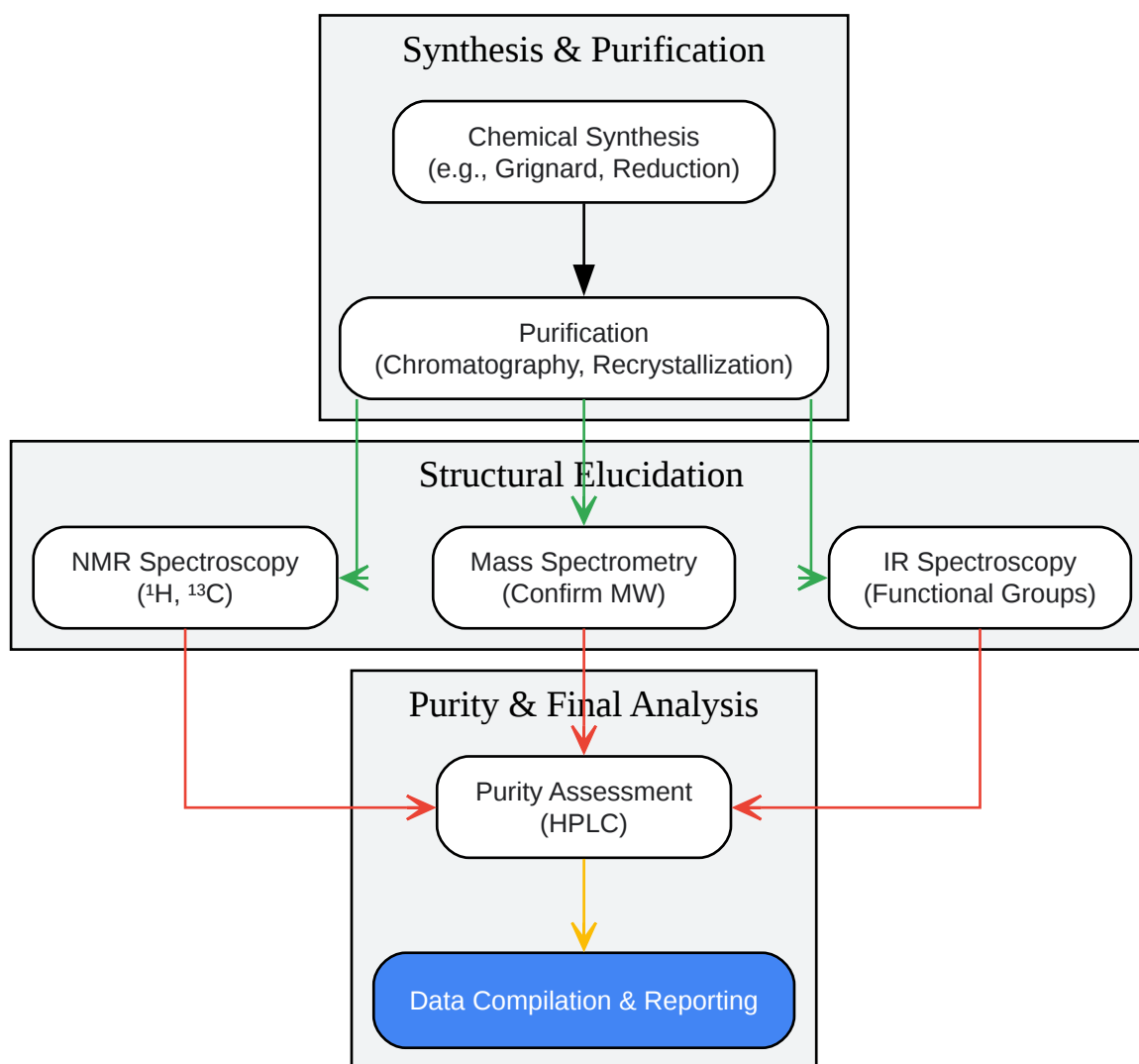
Standard Characterization Methods

The structural confirmation and purity assessment of aryl alcohols like those discussed herein typically involve a suite of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the aromatic rings and the structure of the alkyl chain.
- **Mass Spectrometry (MS):** This technique is used to confirm the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the presence of key functional groups, most notably the characteristic broad absorption band of the hydroxyl (-OH) group.
- **Purity Analysis:** High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a novel or synthesized chemical entity follows a logical progression from initial synthesis to final validation. The following diagram illustrates a generalized workflow applicable to the characterization of aryl alcohols.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of an aryl alcohol.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107916#1-4-bromophenyl-1-phenylethanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b107916#1-4-bromophenyl-1-phenylethanol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com